molecular formula C20H23N3O2 B4418892 N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide

N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide

货号 B4418892
分子量: 337.4 g/mol
InChI 键: XWBKBHGTUHRBSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide, also known as DPP-4 inhibitor, is a class of drugs that are used to treat type 2 diabetes mellitus. This drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones. Incretin hormones are responsible for regulating insulin secretion and glucose metabolism. The use of DPP-4 inhibitors has become increasingly popular due to their effectiveness in treating type 2 diabetes mellitus.

作用机制

The mechanism of action of N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide inhibitors involves the inhibition of the enzyme this compound. This enzyme is responsible for breaking down incretin hormones, which are responsible for regulating insulin secretion and glucose metabolism. By inhibiting this compound, this compound inhibitors increase the levels of incretin hormones, which results in increased insulin secretion and decreased glucagon secretion. This leads to improved glycemic control and reduced blood glucose levels.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects. These include:
1. Increased insulin secretion: this compound inhibitors increase insulin secretion by increasing the levels of incretin hormones.
2. Decreased glucagon secretion: this compound inhibitors decrease glucagon secretion, which reduces the amount of glucose produced by the liver.
3. Improved glycemic control: this compound inhibitors improve glycemic control by reducing blood glucose levels.
4. Weight loss: this compound inhibitors promote weight loss by reducing appetite and increasing satiety.

实验室实验的优点和局限性

The advantages of using N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide inhibitors in lab experiments include their effectiveness in treating type 2 diabetes mellitus, their cardiovascular benefits, and their ability to promote weight loss. Additionally, this compound inhibitors have a low risk of hypoglycemia compared to other diabetes medications.
The limitations of using this compound inhibitors in lab experiments include the potential for drug interactions and the need for dose adjustments in patients with renal impairment.

未来方向

There are several future directions for research on N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide inhibitors. These include:
1. Investigating the long-term safety and efficacy of this compound inhibitors.
2. Studying the effects of this compound inhibitors on other metabolic pathways, such as lipid metabolism.
3. Developing new this compound inhibitors with improved pharmacokinetic profiles.
4. Investigating the potential use of this compound inhibitors in the treatment of other diseases, such as Alzheimer's disease.
In conclusion, this compound, also known as this compound inhibitor, is a class of drugs that are used to treat type 2 diabetes mellitus. This compound inhibitors work by inhibiting the enzyme this compound, which leads to increased insulin secretion, decreased glucagon secretion, and improved glycemic control. This compound inhibitors have several biochemical and physiological effects, including weight loss and cardiovascular benefits. The use of this compound inhibitors in lab experiments has several advantages and limitations. Future research on this compound inhibitors should focus on investigating their long-term safety and efficacy, studying their effects on other metabolic pathways, developing new this compound inhibitors, and investigating their potential use in the treatment of other diseases.

科学研究应用

N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide inhibitors have been extensively studied for their effectiveness in treating type 2 diabetes mellitus. Scientific research has shown that this compound inhibitors can improve glycemic control, reduce the risk of hypoglycemia, and promote weight loss. Additionally, this compound inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure.

属性

IUPAC Name

2-N-(2,6-dimethylphenyl)-1-N-phenylpyrrolidine-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-8-6-9-15(2)18(14)22-19(24)17-12-7-13-23(17)20(25)21-16-10-4-3-5-11-16/h3-6,8-11,17H,7,12-13H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBKBHGTUHRBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide
Reactant of Route 2
Reactant of Route 2
N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide
Reactant of Route 3
Reactant of Route 3
N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide
Reactant of Route 4
Reactant of Route 4
N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。